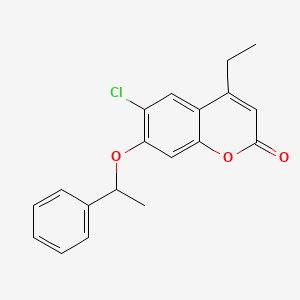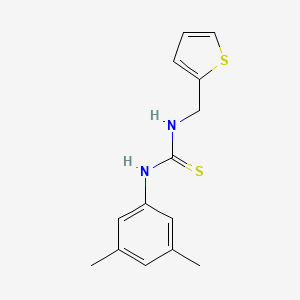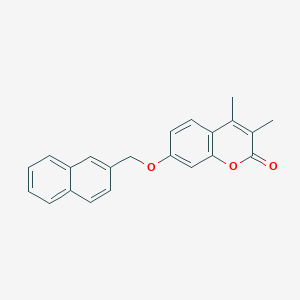
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one
Vue d'ensemble
Description
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as Clotrimazole, is a synthetic organic compound used as an antifungal medication. It belongs to the class of imidazole derivatives and is commonly used to treat various skin infections caused by fungi. Clotrimazole is also used in research studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one exerts its antifungal activity by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol. This leads to a decrease in ergosterol levels, causing the fungal cell membrane to become unstable and leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and few side effects in humans. It is generally well-tolerated and has a low potential for drug interactions. This compound is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one is a widely used antifungal agent that is readily available and relatively inexpensive. It has a broad spectrum of activity against various fungi and has been shown to be effective in treating a range of fungal infections. However, its use is limited by its poor solubility in water, which can make it difficult to administer in certain situations.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one and its potential therapeutic applications. Studies are ongoing to investigate its use in treating cancer, Alzheimer's disease, and other conditions. New formulations of this compound are also being developed to improve its solubility and bioavailability, which may expand its potential uses in the future.
Applications De Recherche Scientifique
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one has been extensively studied for its antifungal activity and mechanism of action. It has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. This compound has also been investigated for its potential use in treating other diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
6-chloro-4-ethyl-7-(1-phenylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-13-9-19(21)23-17-11-18(16(20)10-15(13)17)22-12(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHVELTWDNINRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985981.png)
![2-(trifluoromethyl)-2,3-dihydro-11H-benzo[h]thieno[2,3-c]chromen-11-one](/img/structure/B3985996.png)
![4-ethyl-3-[(2-fluorobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B3985998.png)

![ethyl 5-(4-bromophenyl)-1-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3986005.png)
![2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986011.png)

![N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B3986026.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986031.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-furamide](/img/structure/B3986049.png)
![2-[5-(4-fluorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-(1-piperidinyl)propanenitrile](/img/structure/B3986057.png)
![N-[2-(4-fluorophenyl)ethyl]-2-{[(3S*,4S*)-4-hydroxy-1-isopropylpyrrolidin-3-yl]amino}acetamide](/img/structure/B3986065.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986078.png)